REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:15](=[O:34])[NH:16][C:17](=[O:33])[N:18]([CH2:21][C:22]3[C:27]([C:28]([F:31])([F:30])[F:29])=[CH:26][CH:25]=[CH:24][C:23]=3[F:32])[C:19]=2[CH3:20])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.ClCCl.[Pd]>[F:32][C:23]1[CH:24]=[CH:25][CH:26]=[C:27]([C:28]([F:31])([F:30])[F:29])[C:22]=1[CH2:21][N:18]1[C:19]([CH3:20])=[C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[C:15](=[O:34])[NH:16][C:17]1=[O:33] |f:2.3|
|
Name
|
5-(4-benzyl-piperazin-1-yl)-1-(2-fluoro-6-trifluoromethyl-benzyl)-6-methyl-1H-pyrimidine-2,4-dione
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C=1C(NC(N(C1C)CC1=C(C=CC=C1C(F)(F)F)F)=O)=O
|
Name
|
methanol dichloromethane
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Name
|
|
Quantity
|
280 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the removal of palladium/carbon
|
Type
|
FILTRATION
|
Details
|
by filtration through cellite
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2C(NC(C(=C2C)N2CCNCC2)=O)=O)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 934 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |